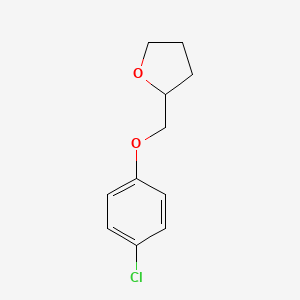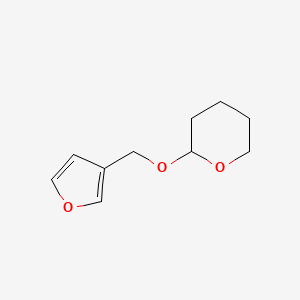
3-Methylbutyl 3-(3-furyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutyl 3-(3-furyl)acrylate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 3-furylacrylic acid and 3-methylbutanol. This compound is known for its unique structure, which includes a furan ring, an acrylic acid moiety, and a 3-methylbutyl group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 3-(3-furyl)acrylate typically involves the esterification of 3-furylacrylic acid with 3-methylbutanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of heterogeneous acid catalysts, such as ion-exchange resins, can also improve the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbutyl 3-(3-furyl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Saturated esters.
Substitution: Substituted esters with various functional groups.
Aplicaciones Científicas De Investigación
3-Methylbutyl 3-(3-furyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of esters with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methylbutyl 3-(3-furyl)acrylate involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release 3-furylacrylic acid and 3-methylbutanol. These interactions and reactions can affect biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Isopentyl 3-(furan-3-yl)acrylate
- 3-Methylbutyl (2E)-3-(3-furyl)acrylate
Uniqueness
3-Methylbutyl 3-(3-furyl)acrylate is unique due to its specific combination of a furan ring, an acrylic acid moiety, and a 3-methylbutyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
93859-17-7 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
3-methylbutyl (E)-3-(furan-3-yl)prop-2-enoate |
InChI |
InChI=1S/C12H16O3/c1-10(2)5-8-15-12(13)4-3-11-6-7-14-9-11/h3-4,6-7,9-10H,5,8H2,1-2H3/b4-3+ |
Clave InChI |
XKXQGYBDCCQWPU-ONEGZZNKSA-N |
SMILES isomérico |
CC(C)CCOC(=O)/C=C/C1=COC=C1 |
SMILES canónico |
CC(C)CCOC(=O)C=CC1=COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B12902507.png)
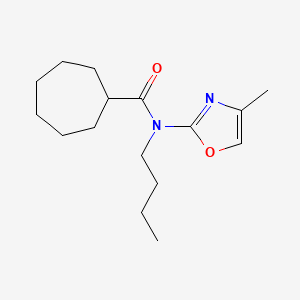
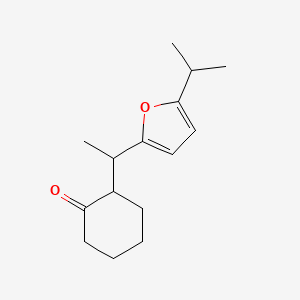


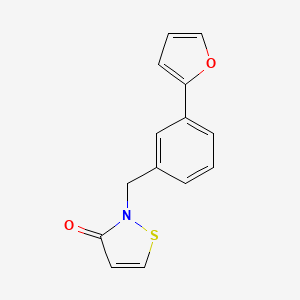
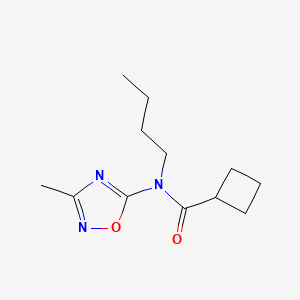
![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)
![1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12902541.png)
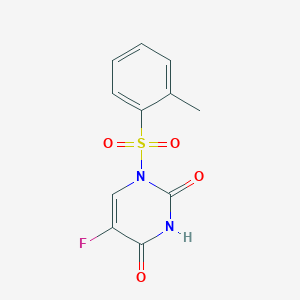
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-3-methyl-L-histidine](/img/structure/B12902554.png)
